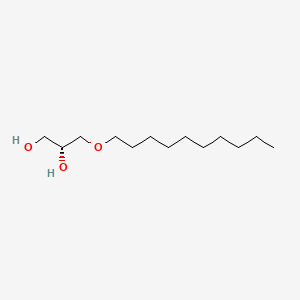

Glyceryl capryl ether, (R)-

Description

Contextualization within Chiral Glycerolipids and Alkyl Ether Chemistry

Alkyl ether lipids (AELs) are a class of glycerolipids where a fatty alcohol is linked to the glycerol (B35011) backbone through an ether bond. researchgate.netmdpi.com This contrasts with the more common acylglycerols, where fatty acids are linked via ester bonds. AELs are found in various natural sources, including marine organisms like sharks, and are also present in human tissues. researchgate.netmdpi.comresearchgate.net The ether linkage confers unique chemical and physical properties to these molecules, distinguishing them from their ester-linked counterparts.

The study of (R)-glyceryl capryl ether falls within the broader context of chiral glycerolipid chemistry. The glycerol backbone itself is a prochiral molecule, meaning it can be converted into a chiral molecule in a single step. youtube.com When one of the primary hydroxyl groups of glycerol is substituted, as in the formation of a monoalkyl glyceryl ether, the central carbon atom (C-2) becomes a stereocenter. This gives rise to two possible enantiomers, (R)- and (S)-glyceryl capryl ether. The specific stereochemistry of these molecules is crucial, as it dictates their interactions with other chiral molecules, such as enzymes and receptors in biological systems.

The synthesis of enantiomerically pure alkyl glyceryl ethers is a significant area of research. mdpi.com Chemical synthesis often employs chiral synthons, such as (R)-solketal (2,3-isopropylidene-sn-glycerol), to produce the desired enantiomer. mdpi.com Chemoenzymatic methods, utilizing stereoselective enzymes, also represent a powerful approach to obtaining these chiral compounds. mdpi.com

Significance of Glycerol Chirality in Molecular Design and Function

The chirality of the glycerol backbone is of paramount importance in molecular design and biological function. mdpi.com In nature, the stereochemistry of glycerolipids is highly specific. For instance, the phospholipids (B1166683) in the cell membranes of bacteria and eukaryotes are derived from D-glycerol (sn-glycerol-3-phosphate), while those in archaea are based on L-glycerol (sn-glycerol-1-phosphate). mdpi.com This "lipid divide" highlights the fundamental role of glycerol chirality in the structure and function of biological membranes. wikipedia.org

In the context of molecular design, the defined stereochemistry of (R)-glyceryl capryl ether allows for its use as a chiral building block in the synthesis of more complex molecules. The precise spatial arrangement of the hydroxyl and ether groups can direct the stereochemical outcome of subsequent reactions. This is particularly relevant in the development of new therapeutic agents and other biologically active compounds where stereochemistry is a critical determinant of efficacy and selectivity. rsc.org

Furthermore, the chirality of alkyl glyceryl ethers influences their self-assembly properties. Chiral recognition can play a significant role in the formation of supramolecular structures, such as organogels. mdpi.com Studies on similar chiral glycerol derivatives have shown that the ability to form stable gels can be dependent on the enantiomeric purity of the compound. mdpi.com

Current Research Trajectories and Future Outlooks Pertaining to the (R)-Enantiomer

Current research involving alkyl glyceryl ethers, including the (R)-enantiomer of glyceryl capryl ether, is exploring several promising avenues. One area of focus is their potential application as "green" or sustainable solvents and lubricant additives. researchgate.netresearchgate.net The physicochemical properties of these compounds can be tuned by varying the length of the alkyl chain, offering a diverse range of polarities and functionalities. researchgate.net

In the field of biocatalysis, engineered enzymes are being developed to perform selective transformations on glyceryl ethers. For example, engineered glycerol dehydrogenases have been used for the enantioselective oxidation of monoalkyl glyceryl ethers, providing a route to chiral hydroxyacetones which are valuable synthetic intermediates. rsc.org

The unique properties of alkyl glyceryl ethers also make them interesting candidates for use in cosmetic and pharmaceutical formulations. ontosight.ai They can function as skin-conditioning agents, emulsifiers, and penetration enhancers. ontosight.aicir-safety.orgabo.fi The low dermal absorption and favorable safety profile of some alkyl glyceryl ethers have been noted. researchgate.net

Future research will likely continue to build on these foundations. The synthesis of novel chiral alkyl glyceryl ethers with tailored properties will remain a key objective. A deeper understanding of the structure-property relationships in these molecules will enable the design of more effective solvents, lubricants, and formulation aids. Moreover, the exploration of the biological activities of specific enantiomers like (R)-glyceryl capryl ether could lead to the discovery of new therapeutic applications.

Physicochemical Properties of (R)-Glyceryl Capryl Ether

| Property | Value | Source |

| IUPAC Name | (2R)-3-decoxypropane-1,2-diol | nih.gov |

| Molecular Formula | C₁₃H₂₈O₃ | nih.gov |

| Molecular Weight | 232.36 g/mol | nih.gov |

| Monoisotopic Mass | 232.20384475 Da | nih.gov |

| CAS Number | 126108-75-6 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

126108-75-6 |

|---|---|

Molecular Formula |

C13H28O3 |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

(2R)-3-decoxypropane-1,2-diol |

InChI |

InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13-15H,2-12H2,1H3/t13-/m1/s1 |

InChI Key |

SHQRLYGZJPBYGJ-CYBMUJFWSA-N |

Isomeric SMILES |

CCCCCCCCCCOC[C@@H](CO)O |

Canonical SMILES |

CCCCCCCCCCOCC(CO)O |

Origin of Product |

United States |

Stereoselective Synthesis and Chiral Resolution Methodologies for R Glyceryl Capryl Ether

Asymmetric Synthesis Approaches

Asymmetric synthesis strategies for (R)-Glyceryl capryl ether primarily involve two well-established pathways: the use of readily available chiral building blocks derived from glycerol (B35011) and the application of highly selective enzyme-catalyzed reactions.

Utilization of Enantiopure Glycerol Precursors

A common and effective strategy is to begin with a chiral precursor that already contains the desired stereochemistry. These precursors, often derived from the "chiral pool," are manipulated chemically to build the final molecule while retaining the original stereocenter.

(R)-Solketal, or (R)-2,2-dimethyl-1,3-dioxolane-4-methanol, is a valuable and widely used chiral synthon derived from glycerol. preprints.org Its utility lies in the temporary protection of the 1,2-diol functionality, which allows for selective reaction at the primary hydroxyl group.

The synthesis of (R)-Glyceryl capryl ether from (R)-Solketal proceeds through a straightforward two-step sequence:

Etherification: The free primary hydroxyl group of (R)-Solketal is etherified using an octyl halide (e.g., octyl bromide) under basic conditions, typically employing a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). This Williamson ether synthesis attaches the C8 capryl chain to the glycerol backbone.

Deprotection: The resulting intermediate, (R)-4-((octyloxy)methyl)-2,2-dimethyl-1,3-dioxolane, is then subjected to acidic hydrolysis. The acetonide protecting group is cleaved, typically with an aqueous acid catalyst, to reveal the 1,2-diol and yield the final product, (R)-Glyceryl capryl ether. researchgate.net

This route is highly efficient due to the stability of the solketal (B138546) protecting group and the high yields typically achieved in both the etherification and deprotection steps. researchgate.net

Table 1: Synthetic Route via (R)-Solketal

| Step | Reaction | Key Reagents | Typical Outcome |

|---|---|---|---|

| 1 | Williamson Ether Synthesis | (R)-Solketal, Octyl bromide, Sodium hydride (NaH) | Formation of the ether linkage at the primary hydroxyl position. |

Another important chiral precursor is 1-O-Benzyl-sn-glycerol. The benzyl (B1604629) group serves as a stable protecting group for the primary hydroxyl position, allowing for selective alkylation at the secondary hydroxyl group. However, for the synthesis of 1-O-alkyl ethers like (R)-Glyceryl capryl ether, the starting material would typically be 3-O-Benzyl-sn-glycerol to achieve the correct stereochemistry after subsequent steps.

A representative synthesis involves:

Alkylation: The sn-2 hydroxyl group of a suitably protected glycerol derivative, such as 1-O-benzyl-sn-glycerol, can be alkylated. escholarship.org

Deprotection: The benzyl group is then removed via catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), which cleaves the benzyl ether to reveal the free hydroxyl group without affecting the newly formed alkyl ether bond. mdpi.com This method is a cornerstone in the synthesis of various stereochemically pure glycerolipids and their ether analogues. researchgate.netnih.gov

Chemoenzymatic Pathways

Chemoenzymatic methods leverage the high selectivity of enzymes, particularly lipases, to perform stereoselective transformations under mild reaction conditions. frontiersin.org These approaches are valued for their efficiency, high enantioselectivity, and environmental sustainability. nih.gov

Candida antarctica Lipase (B570770) B (CALB), often used in an immobilized form like Novozym 435, is a robust and versatile biocatalyst known for its exceptional regio- and enantioselectivity. frontiersin.orgnih.govnih.gov In the context of glyceryl ether synthesis, CALB can be used in kinetic resolution processes.

In a typical kinetic resolution, a racemic mixture of a protected glyceryl ether is subjected to acylation catalyzed by CALB. The enzyme selectively acylates one enantiomer at a much faster rate than the other. For instance, in the resolution of 1-O-alkylglycerols, CALB can selectively acylate the primary hydroxyl group of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated and unacylated forms can then be separated by standard chromatographic techniques. While CALB is often considered non-regiospecific, its immobilized form can exhibit distinct sn-1,3 regiospecificity. nih.gov

Table 2: Characteristics of Candida antarctica Lipase B (CALB)

| Property | Description | Reference |

|---|---|---|

| Enzyme Type | Hydrolase (Lipase) | frontiersin.org |

| Common Form | Immobilized on macroporous acrylic resin (Novozym 435) | nih.gov |

| Key Features | High stability, broad substrate specificity, high regio- and enantioselectivity. | frontiersin.orgnih.gov |

| Application | Kinetic resolution of alcohols and amines, esterification, transesterification. | nih.govrsc.org |

To enhance the efficiency of lipase-catalyzed acylations, activated acyl donors are frequently employed. Vinyl esters, such as vinyl acetate (B1210297) or vinyl octanoate, are particularly effective. researchgate.netnih.gov

The key advantage of using a vinyl ester is that the transesterification reaction becomes effectively irreversible. researchgate.net When the lipase catalyzes the transfer of the acyl group from the vinyl ester to the alcohol (the glyceryl ether precursor), the co-product formed is vinyl alcohol. This immediately tautomerizes to a stable and volatile aldehyde (e.g., acetaldehyde), shifting the reaction equilibrium strongly towards product formation. researchgate.net This irreversibility leads to higher conversion rates, faster reaction times, and excellent enantiomeric excess (e.e.) in kinetic resolutions. nih.govmdpi.com

This strategy has been successfully applied to the synthesis of various chiral compounds, where lipases like CALB or those from Pseudomonas species are used to resolve racemic alcohols with high efficiency. researchgate.netnih.gov

Enzyme Catalysis in Ether Formation (e.g., Alkyldihydroxyacetone-Phosphate Synthase)

Enzymatic catalysis offers a highly specific and efficient route for the formation of ether bonds in glycerolipids under mild conditions. google.comnih.gov Alkyldihydroxyacetone-phosphate synthase (ADAPS), also known as alkyl-DHAP synthase, is a key enzyme in the biosynthesis of ether phospholipids (B1166683). nih.govwikipedia.org This enzyme catalyzes the exchange of an acyl group in acyl-dihydroxyacetone phosphate (B84403) (acyl-DHAP) for a long-chain fatty alcohol, forming an ether-linked intermediate, alkyl-dihydroxyacetone phosphate (alkyl-DHAP). researchgate.net

The reaction mechanism involves a stereospecific exchange of the pro-R hydrogen at the C1 position of the dihydroxyacetone phosphate moiety. nih.gov This process occurs with a retention of configuration, making it a powerful tool for stereoselective synthesis. nih.gov While the natural substrates are typically long-chain fatty alcohols like C16:0, C18:0, or C18:1, studies have shown that ADAPS can catalyze the synthesis of ethers using non-natural substrates in non-aqueous systems, opening possibilities for synthesizing specific compounds like (R)-Glyceryl capryl ether. google.comresearchgate.net The enzyme, which has been purified from sources like guinea-pig liver, functions optimally at a pH between 7 and 8. nih.gov

Similarly, other enzymes such as those from the geranylgeranylglyceryl phosphate synthase (GGGPS) family in archaea are responsible for creating ether bonds with perfect control over the stereochemistry at the glycerol unit. chemrxiv.orgnih.govresearchgate.net These enzymes demonstrate high promiscuity, accepting various substrates while maintaining strict stereocontrol, which underscores the potential of biocatalysis in producing enantiomerically pure ether lipids. chemrxiv.orgnih.gov

| Property | Value |

|---|---|

| Source | Guinea-pig liver |

| Molecular Weight | ~65 kDa |

| Isoelectric Point | pH 5.9 |

| Optimal pH | 7.0 - 8.0 |

| Specific Activity | ≥ 350 nmol·min⁻¹·mg⁻¹ |

Chemical Synthesis Strategies for Stereocontrol

Etherification Techniques from Protected Glycerol Derivatives

A common and effective strategy for the stereocontrolled synthesis of (R)-glyceryl ethers involves using enantiomerically pure, protected glycerol derivatives. nih.gov A widely used starting material is (S)-1,2-isopropylideneglycerol, also known as (S)-solketal, which is commercially available. nih.gov

The synthesis typically follows the Williamson ether synthesis protocol. The primary alcohol of (S)-solketal is deprotonated using a strong base, such as sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF) or toluene. nih.gov The resulting alkoxide is then alkylated with an appropriate capryl halide (e.g., 1-bromooctane) to form the protected (R)-glyceryl capryl ether. nih.gov The final step involves the acidic hydrolysis of the isopropylidene protecting group to yield the target compound, 1-O-octyl-sn-glycerol or (R)-glyceryl capryl ether. nih.gov

An alternative route allows for the synthesis of the (S)-enantiomer from the same (R)-starting material through an inversion of configuration. This involves a multi-step sequence where the primary alcohol of (R)-solketal is first protected (e.g., with a trityl group), and the secondary alcohol is activated by converting it to a mesylate. A nucleophilic substitution (SN2) reaction with a nucleophile like benzoate (B1203000) then proceeds with an inversion of configuration. Subsequent removal of the protecting groups yields the (S)-enantiomer. nih.gov

Reduction of Triglycerides with Stereochemical Considerations

The synthesis of specific monoalkyl glycerol ethers, such as (R)-glyceryl capryl ether, directly from the reduction of triglycerides is not a commonly employed method. Triglycerides are complex mixtures, and achieving chemo- and stereoselectivity to isolate a single monoether with a specific alkyl chain and stereoconfiguration through reduction is challenging. Synthesis of a specific triglyceride, such as 1-butyroyl 2-oleoyl 3-palmitoyl sn-glycerol, has been achieved, but this involves building the molecule up rather than breaking a natural triglyceride down. fao.org Chemical synthesis strategies for chiral glycerol derivatives typically start from simpler, stereochemically defined precursors like glycidol (B123203) or protected glycerols (solketal) to ensure enantiomeric purity. nih.govresearchgate.net

Reaction of Glycerol with Olefin Epoxides

The reaction of glycerol with olefin epoxides provides another pathway for the synthesis of glycerol ethers. mdpi.com This reaction involves the nucleophilic attack of one of glycerol's hydroxyl groups on one of the electrophilic carbons of the epoxide ring, leading to ring-opening and the formation of an ether bond. youtube.com

For the synthesis of (R)-glyceryl capryl ether, this would involve the reaction of glycerol with a chiral epoxide, such as (R)-1,2-epoxyoctane. The reaction is typically catalyzed by an acid or a base. Under basic conditions, the more nucleophilic primary hydroxyl group of glycerol will preferentially attack the less substituted carbon of the epoxide in an SN2 mechanism, resulting in an inversion of stereochemistry at that carbon. Therefore, reacting glycerol with (S)-1,2-epoxyoctane would be required to produce the (R)-glyceryl ether product. Conversely, acid-catalyzed ring-opening can be less regioselective. youtube.com A related strategy involves the regioselective opening of a chiral glycidyl (B131873) derivative (an epoxide itself) with an alcohol, which proceeds with high stereo- and regioselectivity. nih.govnih.gov

| Olefin Reactant | Resulting Ether Products |

|---|---|

| Isobutene | Mono-, di-, and tri-tert-butyl glycerol ethers |

| 1-Butene | Mono-, di-, and tri-sec-butyl glycerol ethers |

| Isoamylene | Mono-, di-, and tri-tert-amyl glycerol ethers |

Ring-Opening Anionic Polymerization of Chiral Glycidyl Ethers

Ring-opening anionic polymerization (AROP) is a powerful technique for synthesizing polyethers with well-defined structures. researchgate.netresearchgate.net When a chiral monomer such as an enantiopure glycidyl ether is used, the resulting polymer can have a controlled stereoregularity (isotacticity). rsc.org While this method produces a polymer rather than a single molecule of (R)-glyceryl capryl ether, the underlying principles of stereocontrol are highly relevant.

The process begins with the synthesis of a chiral monomer, for example, (R)-glycidyl capryl ether itself or a related chiral glycidyl ether. The polymerization is initiated by a nucleophile, and the reaction proceeds via nucleophilic attack on the epoxide ring of the monomer. researchgate.net The use of specific organocatalysts can allow for a controlled and living polymerization, yielding polymers with narrow molar mass distributions and defined stereochemistry. rsc.org For instance, the polymerization of enantiopure glycidyl butyrates has been shown to produce highly isotactic poly(glycidyl ester)s. rsc.org Furthermore, isoselective ROP of a racemic mixture of glycidyl ethers can lead to the concurrent formation of both (R) and (S) polymer strands, which may form a stereocomplex with enhanced thermal properties. uni-mainz.de This demonstrates a high degree of stereochemical control during the polymerization process. uni-mainz.de

Chiral Resolution Techniques

When a synthesis results in a racemic mixture (a 50:50 mixture of (R) and (S) enantiomers), chiral resolution is required to isolate the desired enantiomer. wikipedia.orglibretexts.orglumenlearning.com Because enantiomers have identical physical properties, this separation must be performed under chiral conditions. libretexts.orglumenlearning.com

Common strategies for resolving racemic glyceryl ethers include enzymatic kinetic resolution and chiral chromatography.

Enzymatic Kinetic Resolution: This technique uses enzymes that react selectively with one enantiomer in a racemic mixture. Lipases and epoxide hydrolases are frequently used for this purpose. researchgate.netrsc.org For example, in the presence of a lipase, one enantiomer of a racemic glyceryl ether might be selectively acylated, allowing the acylated product and the unreacted enantiomer to be separated by conventional methods like column chromatography. The enantiomeric excess of the resolved product can be very high. rsc.org Similarly, an epoxide hydrolase can catalyze the stereospecific hydrolysis of one enantiomer of a racemic glycidyl ether, leaving the other unreacted. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. nih.gov Racemic mixtures of alkyl glycerol ethers have been successfully resolved on silica (B1680970) columns coated with chiral selectors like cellulose (B213188) tribenzoate. nih.gov The separation relies on the transient formation of diastereomeric complexes between the enantiomers and the CSP, which have different interaction strengths, leading to different retention times. aocs.org The composition of the mobile phase (e.g., hexane (B92381)/isopropanol) and the column temperature can be optimized to improve resolution. nih.gov Another approach involves derivatizing the racemic mixture with a chiral agent to form diastereomers, which can then be separated on a standard, achiral column. libretexts.orgaocs.org

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica (10 μm) coated with cellulose tribenzoate |

| Mobile Phase | Isocratic hexane/isopropanol |

| Detection | Not specified (typically UV or RI) |

| Resolved Compounds | 1,2-O-isopropylidene-rac-glycerol derivatives |

Chromatographic Resolution on Chiral Stationary Phases

Direct separation of enantiomers using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique. dntb.gov.ua This method avoids the need for derivatization and subsequent removal of a chiral auxiliary. The separation is based on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of a broad range of racemic compounds, including glycerolipids. researchgate.netscispace.comnih.govspringernature.com The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Detailed Research Findings:

The enantiomers of various glycerol derivatives have been successfully separated using polysaccharide-based CSPs. For instance, a study demonstrated the separation of 1-O-benzyl-2,3-di-O-octanoyl-rac-glycerol on a cellulose-modified chiral column (Chiracel OD) using a mobile phase of hexane and 2-propanol. researchgate.net The separation factor (α), which indicates the degree of separation between the two enantiomers, is a key parameter in evaluating the effectiveness of a chiral separation. sigmaaldrich.com

Research on the HPLC separation of enantiomeric alkyl glycerol ethers has shown that a silica column coated with cellulose tribenzoate can effectively resolve these compounds. nih.gov The composition of the mobile phase, typically a mixture of hexane and isopropanol, plays a critical role in achieving optimal resolution. Furthermore, derivatization of the hydroxyl groups of 1-O-alkylglycerols to their bis(3,5-dinitrophenylurethane) derivatives has been shown to enhance their separation on certain chiral stationary phases. researchgate.net

Table 2: Chromatographic Parameters for the Resolution of Glycerol Derivatives on Chiral Stationary Phases

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) |

| 1-O-Benzyl-2,3-di-O-octanoyl-rac-glycerol | Chiracel OD | Hexane/2-propanol (90:10, v/v) | 1.12 |

| 1-Hexadecyl-2-benzyl-rac-glycerol | Cellulose tribenzoate coated silica | Hexane/isopropanol | Resolution achieved, specific α not reported. nih.gov |

| Racemic 1-O-alkylglycerols (as bis(3,5-dinitrophenylurethane) derivatives) | N-[(S)-1-(1-naphthyl)ethylaminocarbonyl]-(S)-tert-leucine | Hexane/dichloromethane/ethanol | Complete enantiomer separation. researchgate.net |

Enzymatic Kinetic Resolution Principles

Enzymatic kinetic resolution is a highly efficient and stereoselective method for obtaining enantiomerically pure compounds. wikipedia.org This technique utilizes enzymes, most commonly lipases, to catalyze a reaction on a racemic mixture, where one enantiomer reacts at a significantly higher rate than the other. utsouthwestern.edu This difference in reaction rates leads to the accumulation of one enantiomer in the unreacted starting material and the other in the product. uni-graz.at

For the resolution of racemic glyceryl capryl ether, two primary enzymatic strategies can be employed: enantioselective hydrolysis of a corresponding ester or enantioselective acylation of the alcohol. In the case of hydrolysis, the racemic glyceryl capryl ether is first acylated, and then a lipase is used to selectively hydrolyze the ester of one enantiomer, leaving the other enantiomeric ester unreacted. Conversely, in enantioselective acylation, the racemic alcohol is reacted with an acyl donor in the presence of a lipase, which selectively acylates one of the enantiomers.

Detailed Research Findings:

The effectiveness of an enzymatic kinetic resolution is quantified by the enantiomeric ratio (E), which is the ratio of the rate constants for the reaction of the two enantiomers. uni-graz.at A high E-value is indicative of a highly selective resolution. Lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, are known to be highly effective in the kinetic resolution of various alcohols. researchgate.net

For example, the lipase-catalyzed acylation of racemic secondary alcohols using an acyl donor like vinyl acetate or vinyl butyrate (B1204436) in an organic solvent can yield the acylated product and the unreacted alcohol with high enantiomeric excess (ee). researchgate.net The enantiomeric excess is a measure of the purity of the chiral substance. A study on the kinetic resolution of furan-based alcohols using CAL-B showed that the choice of acyl donor and solvent significantly impacts the enantioselectivity of the reaction.

Table 3: Principles of Enzymatic Kinetic Resolution for Chiral Alcohols

| Enzymatic Reaction | Enzyme | Principle | Key Parameters |

| Enantioselective Acylation | Lipases (e.g., Candida antarctica lipase B) | The enzyme selectively transfers an acyl group to one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. utsouthwestern.edu | Enantiomeric Ratio (E), Enantiomeric Excess (ee), Conversion (%) |

| Enantioselective Hydrolysis | Lipases | The racemic alcohol is first converted to an ester. The enzyme then selectively hydrolyzes the ester of one enantiomer back to the alcohol. | Enantiomeric Ratio (E), Enantiomeric Excess (ee), Conversion (%) |

The success of enzymatic kinetic resolution is also dependent on factors such as temperature, pH, and the nature of the solvent, all of which can influence the activity and selectivity of the enzyme. uni-graz.at

Advanced Characterization and Analytical Techniques for R Glyceryl Capryl Ether

Spectroscopic Methods for Stereochemical and Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure and stereochemistry of (R)-Glyceryl capryl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for determining the detailed structure of molecules. encyclopedia.pub For (R)-Glyceryl capryl ether, ¹H NMR provides information on the number and environment of protons, while ¹³C NMR elucidates the carbon framework.

In a typical ¹H NMR spectrum of a related compound, glycerol (B35011), the methine proton appears around δH 3.77 ppm, and the two methylene (B1212753) groups are observed at approximately δH 3.63 ppm and δH 3.54 ppm. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish proton-proton couplings within the molecule, confirming the connectivity of the glycerol backbone and the capryl ether side chain. encyclopedia.pub The integration of the signals in the ¹H NMR spectrum is directly proportional to the number of protons, allowing for quantitative analysis. mdpi.comnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Glycerol Backbone Protons

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Methine (CH) | ~3.77 | Multiplet |

| Methylene (CH₂) | ~3.63 | Doublet of doublets |

| Methylene (CH₂) | ~3.54 | Doublet of doublets |

Note: The exact chemical shifts for (R)-Glyceryl capryl ether may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FTIR spectrum of (R)-Glyceryl capryl ether is expected to exhibit characteristic absorption bands corresponding to its ether and alcohol functional groups.

A broad absorption band in the region of 3600-3050 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. researchgate.net The C-O stretching vibrations of the ether group are typically observed in the 1000-1150 cm⁻¹ range. researchgate.net Additional peaks corresponding to C-H stretching and bending vibrations of the alkyl chain would also be present. The absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹ confirms the ether linkage rather than an ester.

Table 2: Expected FTIR Absorption Bands for (R)-Glyceryl Capryl Ether

| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3600-3050 | Stretching |

| C-H (Alkyl) | 2950-2850 | Stretching |

| C-O (Ether) | 1000-1150 | Stretching |

Chromatographic Methods for Enantiomeric Purity and Composition Analysis

Chromatographic techniques are essential for separating the enantiomers of chiral compounds and determining the enantiomeric purity of (R)-Glyceryl capryl ether.

Gas-Liquid Chromatography (GLC) with Derivatization

Gas-Liquid Chromatography (GLC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov For chiral compounds like glyceryl ethers, derivatization is often necessary to improve volatility and achieve enantiomeric separation. nih.gov Common derivatizing agents include trifluoroacetate (B77799) (TFA) and trimethylsilyl (B98337) (TMS) ethers. nih.gov The resulting diastereomers can then be separated on a standard achiral column. mdpi.com The choice of stationary phase is crucial, with various polar and nonpolar phases being evaluated for optimal separation of glyceryl ether derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier method for determining the enantiomeric excess of chiral compounds. heraldopenaccess.usuma.es This technique can be performed using either a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on an achiral column. chiralpedia.comaocs.org

When using a CSP, the enantiomers of (R)-Glyceryl capryl ether interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification. chiralpedia.comresearchgate.net The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. Various factors such as mobile phase composition, column temperature, and flow rate can be optimized to achieve the best resolution. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule. nih.gov When coupled with chromatographic methods like GC or HPLC, it provides a robust tool for the identification and structural elucidation of compounds like (R)-Glyceryl capryl ether. core.ac.uk

In the mass spectrum of glyceryl ethers, the molecular ion peak may or may not be observed. scielo.br However, characteristic fragmentation patterns provide valuable structural information. nih.govresearchgate.net For example, the fragmentation of related glyceryl t-butyl ethers often shows a base peak corresponding to the t-butyl cation ([C₄H₉]⁺ at m/z 57). scielo.br The fragmentation of ether glycerophospholipids has been studied in detail, and multistage mass spectrometry (MSⁿ) can be employed to distinguish between different linkage types and identify substituent groups. nih.govnih.gov High-resolution mass spectrometry can provide the exact mass of the molecule and its fragments, further aiding in the confirmation of its elemental composition. nih.gov

Optical Rotation and Circular Dichroism for Stereochemical Assignment

Optical rotation and circular dichroism (CD) are non-destructive spectroscopic techniques that provide information about the three-dimensional arrangement of atoms in a chiral molecule. wikipedia.org These methods are indispensable for assigning the absolute configuration of enantiomers. wikipedia.org

Optical Rotation

Optical rotation is the phenomenon where the plane of linearly polarized light is rotated when it passes through a solution containing a chiral compound. wikipedia.org The direction and magnitude of this rotation are characteristic of the specific enantiomer.

Measurement and Specific Rotation: The measurement is performed using a polarimeter. The observed rotation (α) is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. masterorganicchemistry.com To obtain a standardized value, the specific rotation [α] is calculated using the following formula:

[α]λT = α / (l × c)

Where:

T is the temperature.

λ is the wavelength of the light (commonly the sodium D-line at 589 nm).

α is the observed rotation in degrees.

l is the path length in decimeters.

c is the concentration in g/mL. masterorganicchemistry.com

Application to (R)-Glyceryl Capryl Ether: The (R)-enantiomer of Glyceryl capryl ether will rotate plane-polarized light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)), while its (S)-enantiomer will rotate the light to an equal but opposite degree. While the R/S designation defines the absolute configuration based on Cahn-Ingold-Prelog priority rules, the direction of optical rotation is an experimentally determined property and cannot be predicted from the R/S nomenclature alone. masterorganicchemistry.com

Interactive Data Table: Factors Influencing Optical Rotation Measurement

| Parameter | Description | Typical Units |

| Temperature | Affects the conformation and solvation of the molecule. | Degrees Celsius (°C) |

| Wavelength | The magnitude and even direction of rotation can change with wavelength (Optical Rotatory Dispersion). | Nanometers (nm) |

| Concentration | The amount of chiral substance in the light path. | grams per milliliter (g/mL) |

| Path Length | The distance the light travels through the sample solution. | Decimeters (dm) |

| Solvent | Can influence the conformation of the molecule and thus its interaction with light. | N/A |

Circular Dichroism (CD)

Circular dichroism spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption (ΔA) versus wavelength.

Principle: Chiral molecules absorb left- and right-circularly polarized light to different extents. This differential absorption is only observed in the wavelength regions where the molecule absorbs light (i.e., where it has a chromophore).

Stereochemical Assignment: The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint for a specific enantiomer. The mirror-image spectrum is produced by its enantiomer. By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the molecule can be determined.

For molecules like (R)-Glyceryl capryl ether that lack a strong chromophore, derivatization with a chromophoric group is often necessary to obtain a measurable CD spectrum in the accessible UV-Vis region. This approach introduces a chromophore whose interaction with the chiral center of the parent molecule results in a distinct CD signal.

Specific experimental or theoretical circular dichroism data for (R)-Glyceryl capryl ether is not widely reported in scientific literature. However, the principles of the technique remain a cornerstone for the stereochemical elucidation of new chiral materials.

Mechanistic Investigations and Structure Activity Relationship Studies of Glyceryl Capryl Ether, R

Enzymatic Biotransformation and Substrate Specificity

The enzymatic modification of (R)-glyceryl capryl ether, a chiral monoalkylglycerol, is a subject of significant interest, particularly concerning the specificity of enzymes like lipases. These biocatalysts are renowned for their ability to perform reactions with high selectivity under mild conditions.

Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in triacylglycerols but can also catalyze synthesis reactions in environments with low water content. mdpi.com A hallmark of lipase (B570770) catalysis is their specificity, which can be categorized into several types, including regioselectivity and stereoselectivity.

Regioselectivity refers to the enzyme's preference for a particular position on a molecule. In the context of the glycerol (B35011) backbone, most lipases exhibit a strong preference for the primary hydroxyl or ester groups at the sn-1 and sn-3 positions over the secondary group at the sn-2 position. nih.govresearchgate.net This sn-1,3 selectivity is a well-documented characteristic for a wide variety of animal and microbial lipases. nih.govnih.gov For (R)-glyceryl capryl ether, which is a 1-O-alkyl ether of glycerol, enzymatic reactions such as transesterification would involve the two remaining hydroxyl groups at the sn-2 and sn-3 positions. Based on the known principles of lipase regioselectivity, it is expected that these enzymes would preferentially acylate the primary hydroxyl group at the sn-3 position over the secondary hydroxyl group at the sn-2 position. While the majority of lipases are sn-1,3-specific, a few microbial lipases have been identified that show selectivity for the sn-2 position. nih.gov

Stereoselectivity is the ability of an enzyme to differentiate between stereoisomers. As chiral molecules themselves, enzymes create a chiral environment in their active site. This allows them to distinguish between enantiomers of a chiral substrate or the enantiotopic groups of a prochiral substrate. nih.gov When a lipase interacts with a racemic mixture of glyceryl ethers, it will typically acylate or hydrolyze one enantiomer at a faster rate than the other, a process known as kinetic resolution. This enantioselectivity is a critical application of lipases in the pharmaceutical and chemical industries for the production of enantiomerically pure compounds. researchgate.net

| Lipase Source | Typical Regioselectivity | Stereoselectivity | Reference |

|---|---|---|---|

| Gastrointestinal (e.g., Pancreatic) | Preference for sn-1 and sn-3 positions | Exhibits stereopreference | nih.gov |

| Rhizomucor miehei | sn-1,3 specific | High enantioselectivity in kinetic resolutions | researchgate.net |

| Candida antarctica Lipase B (CALB) | Less pronounced regioselectivity, can acylate secondary alcohols | Widely used for resolving racemic mixtures due to high stereoselectivity | nih.govacs.org |

| Adipose Triglyceride Lipase (ATGL) | Unique preference for the sn-2 position in triacylglycerols | Demonstrates clear stereo/regioselectivity | nih.gov |

The stereochemical configuration of a substrate profoundly affects its interaction with an enzyme's active site, leading to different rates of reaction for different isomers. In the case of glyceryl ethers, an enzyme system would be expected to exhibit differential hydrolysis or synthesis rates for the (R)- and (S)-enantiomers. This disparity in reaction rates is the basis of enzymatic kinetic resolution.

The active site of a lipase, such as the well-characterized monoglyceride lipase (MGL), is a three-dimensional pocket. nih.gov For a substrate like (R)-glyceryl capryl ether to be processed, it must fit into this active site in a specific orientation that allows the catalytic triad (B1167595) (typically Ser-His-Asp/Glu) to perform its function. mdpi.com The (R)-enantiomer will form a diastereomeric enzyme-substrate complex with a specific transition state energy. The (S)-enantiomer, being a mirror image, will form a different diastereomeric complex with a different transition state energy. This difference in energy barriers results in different reaction velocities (Vmax) and binding affinities (Km) for the two enantiomers.

Consequently, one enantiomer is the "fast-reacting" substrate while the other is "slow-reacting." This allows for the separation of a racemic mixture. For instance, in an esterification reaction catalyzed by a lipase, the (R)-isomer might be acylated rapidly, while the (S)-isomer reacts slowly or not at all, allowing for the separation of the acylated (R)-product from the unreacted (S)-substrate. The efficiency of this separation is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers.

| Substrate | Relative Vmax | Relative Km | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| Glyceryl capryl ether, (R)- | 100 | 5 mM | 20 |

| Glyceryl capryl ether, (S)- | 15 | 25 mM | 0.6 |

Structure-Activity Relationship (SAR) Research (Excluding Biological Activities)

The structure-activity relationship of (R)-glyceryl capryl ether, outside of its biological context, pertains to how its specific three-dimensional structure influences its chemical reactivity and physical interactions with other systems.

The chemical reactivity of (R)-glyceryl capryl ether is centered on its two free hydroxyl groups. The molecule possesses a chiral center at the sn-2 position of the glycerol backbone, which imparts a fixed stereochemical configuration. This chirality can significantly influence the reactivity of the primary (sn-3) and secondary (sn-2) hydroxyl groups.

The presence of the C10 alkyl ether group at the sn-1 position and the specific (R)-configuration create a distinct steric and electronic environment around the remaining hydroxyls. In reactions with achiral reagents, the primary hydroxyl group is generally more reactive than the secondary one due to lower steric hindrance, a common characteristic of glycerol derivatives. mdpi.com However, when reacting with chiral reagents or under the influence of a chiral catalyst, the fixed stereochemistry of the backbone can lead to diastereoselective outcomes. The chiral reagent will approach the sn-2 and sn-3 hydroxyls differently due to varied steric repulsions and attractive interactions with the existing chiral center, leading to a preference for reaction at one site over the other that goes beyond simple primary vs. secondary reactivity. For instance, the formation of a cyclic derivative, such as a ketal or acetal (B89532) involving both hydroxyl groups, would proceed through a diastereomeric transition state, the stability of which is dictated by the (R)-configuration of the starting material.

The specific spatial arrangement of atoms in (R)-glyceryl capryl ether dictates its interactions with other chiral entities, such as macromolecular systems. This principle is fundamental to chiral recognition phenomena observed in chromatography and self-assembling systems.

A prominent example is chiral chromatography. The separation of enantiomers, such as (R)- and (S)-glyceryl ethers, is achieved using a chiral stationary phase (CSP). nih.gov The CSP is a macromolecule or a small chiral molecule bonded to a solid support. The (R)-enantiomer of glyceryl capryl ether will form transient, non-covalent diastereomeric complexes with the CSP through a combination of interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance). The (S)-enantiomer will also interact with the CSP, but the resulting diastereomeric complex will have a different geometry and binding energy. This difference in interaction strength causes the two enantiomers to travel through the chromatography column at different rates, allowing for their separation. nih.gov

Similarly, in amphiphilic systems, chirality influences molecular packing and the properties of aggregates. Studies on chiral monoglycerol esters, which are structurally analogous to glyceryl ethers, have shown that enantiomeric and racemic forms can exhibit different phase behaviors and lattice structures in monolayers at the air/water interface. desy.de The (R)-configuration of glyceryl capryl ether would be expected to direct a specific packing arrangement in micelles or at interfaces, leading to different physical properties (e.g., surface tension, critical micelle concentration) compared to its (S)-enantiomer or the racemic mixture.

The reactivities of the (R)- and (S)-enantiomers of glyceryl capryl ether are identical when interacting with achiral reagents, solvents, and conditions. They share the same physical properties, such as melting point, boiling point, and solubility in achiral solvents. Their chemical reactivity towards an achiral molecule, for example, in an acid-catalyzed esterification with acetic acid, will proceed at the same rate for both isomers. researchgate.net

The differences in reactivity emerge only in a chiral environment. This discrimination can manifest in several ways:

Reaction with Chiral Reagents: When reacting with a chiral acid or alcohol, the (R)- and (S)-isomers will form diastereomeric products at different rates. The transition states leading to these products are diastereomeric and thus have different energies, resulting in kinetic differentiation.

Chiral Catalysis: In the presence of a chiral catalyst, the reaction rates of the two enantiomers will differ. The catalyst forms a temporary, diastereomeric complex with each enantiomer, leading to different activation energies for the subsequent reaction.

Interaction with Polarized Light: Enantiomers are distinguished by their ability to rotate the plane of plane-polarized light in opposite directions. (R)-glyceryl capryl ether will have a specific optical rotation that is equal in magnitude but opposite in sign to that of (S)-glyceryl capryl ether.

| Property/Condition | (R)-Isomer Interaction | (S)-Isomer Interaction | Outcome |

|---|---|---|---|

| Physical Properties (m.p., b.p.) | Identical to (S)-isomer | Identical to (R)-isomer | Indistinguishable |

| Reaction with Achiral Reagent | Same reaction rate as (S)-isomer | Same reaction rate as (R)-isomer | Indistinguishable rates |

| Reaction with Chiral Reagent | Forms diastereomeric transition state A | Forms diastereomeric transition state B | Different reaction rates (Kinetic Resolution) |

| Interaction with Chiral Stationary Phase | Forms diastereomeric complex A; distinct retention time | Forms diastereomeric complex B; distinct retention time | Separation of enantiomers |

| Interaction with Plane-Polarized Light | Rotates light in one direction (e.g., +x°) | Rotates light in the opposite direction (-x°) | Distinguishable (Optical Activity) |

Derivatives and Analogues of Glyceryl Capryl Ether, R

Enantiostructured Glycerolipids and Triacylglycerols

The precise (R)-configuration of glyceryl capryl ether is instrumental in the synthesis of structured lipids where the stereochemistry at the glycerol (B35011) backbone is critical. Ether lipids, unlike the more common ester-linked lipids (acyl lipids), contain an ether bond, which imparts distinct chemical and metabolic stability.

The synthesis of complex lipids often requires the specific placement of different chemical groups at the sn-1, sn-2, and sn-3 positions of the glycerol backbone. The type and regiospecific position of fatty acids or alkyl chains incorporated into the glycerol molecule significantly affect the physicochemical and digestion characteristics of the resulting triacylglycerols (TAGs). mdpi.com This includes properties such as the TAG profile, solid fat content, polymorphism, and melting and crystallization temperatures. mdpi.com

Starting with a chiral precursor like (R)-glyceryl capryl ether ensures that the alkyl chain is fixed at the sn-1 position with a defined stereochemistry. This allows for subsequent, regiospecific reactions at the sn-2 and sn-3 hydroxyl groups to build complex, well-defined lipid architectures. For instance, in the biosynthesis of ether lipids in the alga Chlorella fusca, there is a clear stereospecific distribution of acyl moieties. Palmitic acid is found predominantly at the sn-1 position of the glycerol backbone in both diacylglycerophosphocholines and diacylglycero-O-(N,N,N-trimethyl)homoserines, while polyunsaturated fatty acids are preferentially esterified at the sn-2 position. nih.gov This natural regiospecificity highlights the importance of controlled synthesis, which can be achieved by using enantiopure starting materials like (R)-glyceryl capryl ether to mimic or alter these natural structures.

The synthesis of ether lipids and their analogues is a field of growing interest due to their unique biological activities. consensus.app While most natural ether glycerolipids in eukaryotes possess the R-configuration at the sn-2 position of the glycerol backbone, archaea feature ether lipids with an inverted stereochemistry (S-configuration). nih.govwikipedia.org The synthesis of "reversed" or non-natural structured ether lipids often involves chiral precursors to control the stereochemistry.

Synthetic strategies for creating ether lipids, including analogues with modified structures, frequently rely on versatile C3 synthons like glycidol (B123203), epichlorohydrin, or solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol). nih.govresearchgate.net For example, a formal synthesis of Platelet-Activating Factor (PAF), a potent bioactive ether lipid, starts from a glycerol ether lipid which undergoes a series of protection, benzylation, and deprotection steps to allow for the specific installation of the phosphocholine (B91661) head group. nih.gov By starting with (R)-glyceryl capryl ether or a similar chiral synthon, chemists can create analogues with altered chain positions or stereochemistries to probe structure-activity relationships or develop novel therapeutic agents.

Polymeric Glyceryl Ether Derivatives

Glyceryl ethers are also key components in the synthesis of advanced polymers, particularly polyether polyols. These polymers leverage the hydroxyl functionality and ether linkages to create complex, three-dimensional architectures like hyperbranched polyglycerols and functional copolymers.

Hyperbranched polymers are macromolecules with a random branch-on-branch structure that results in unique properties, such as low viscosity and a high density of functional groups, when compared to linear polymers. acs.org Hyperbranched polyglycerols (hPGs) are biocompatible polyether polyols that can be synthesized via the ring-opening multibranching polymerization of glycidol. researchgate.netnih.gov

The copolymerization of glycidol, which acts as a latent branching (AB2) monomer, with glycidyl (B131873) ethers (acting as linear AB monomers) allows for the synthesis of hyperbranched copolymers with controlled molecular weights and degrees of branching. acs.orgresearchgate.net This approach enables the production of well-defined hyperbranched random copolymers with controlled degrees of polymerization and relatively low polydispersity. acs.orgresearchgate.net The resulting hyperbranched polyglycerols are highly functional polyether polyols with potential applications in biomedical fields. nih.gov

To tailor the properties of polyglycerols, glycidol can be copolymerized with various other glycidyl ethers. This strategy allows for the design of branched polyether polyols with specific characteristics. acs.org For instance, random copolymers of glycidol with allyl glycidyl ether (AGE) or phenyl glycidyl ether (PGE) have been prepared. acs.orgacs.org The ratio of the comonomers controls the degree of branching (DB), which can range from 9% to 58%. acs.orgacs.org

The properties of these copolymers, such as solubility, depend heavily on their composition. While polyglycerol homopolymer is soluble only in very polar solvents, homopolymers of glycidyl ethers are soluble in a wider range of organic solvents. acs.orgacs.org This allows for the tuning of the polymer's properties by adjusting the comonomer feed ratio. Furthermore, block copolymers can be prepared by the sequential addition of monomers, leading to multi-arm star polymers. acs.org

| Copolymer Type | Comonomers | Degree of Branching (DB) | Molecular Weight (Mn) / Polydispersity (Mw/Mn) | Key Feature |

| Random Copolymer | Glycidol, Allyl Glycidyl Ether (AGE) | 9% - 58% | DPn = 42-72, Mw/Mn < 1.7 | DB controlled by comonomer ratio. acs.orgresearchgate.netacs.org |

| Random Copolymer | Glycidol, Phenyl Glycidyl Ether (PGE) | 9% - 58% | DPn = 42-72, Mw/Mn < 1.7 | Solubility depends on composition. acs.orgacs.org |

| Block Copolymer | Glycidol, Allyl Glycidyl Ether (AGE) | N/A | - | Forms multi-arm star polymers. acs.org |

| Random Copolymer | Ethyl Glycidyl Ether (EGE), Ethoxy Ethyl Glycidyl Ether (EEGE) | Linear | Đ ≤ 1.07 | Biocompatible and thermoresponsive. nih.gov |

Polyglyceryl caprylates are derivatives where a polyglycerol backbone is esterified with caprylic acid. These compounds are synthesized by the esterification reaction between a polyglycerin, such as polyglycerin-10, and caprylic acid. nih.govresearchgate.net The resulting polyglyceryl esters, like polyglyceryl-10 monocaprylate, combine the hydrophilic nature of the polyglycerol headgroup with the lipophilic caprylate tail, making them effective surfactants and emulsifiers. nih.govspecialchem.com

Research has shown that polyglyceryl-10 monocaprylate can self-assemble into nanoparticles of around 100 nm in aqueous solutions. nih.govresearchgate.netnih.gov These materials are being investigated as promising ingredients in cosmetic formulations, such as makeup removers, as an alternative to PEG-based derivatives. nih.govnih.gov

| Compound | Precursors | Synthesis Method | Key Property | Application |

| Polyglyceryl-10 Caprylates | Polyglycerin-10, Caprylic Acid | Esterification | Self-assembles into ~100 nm nanoparticles. nih.govnih.gov | Cosmetic ingredient, makeup remover. nih.govresearchgate.netnih.gov |

| Polyglyceryl-3 Caprate | Glycerin, Capric Acid | Esterification | Emulsifier and surfactant. specialchem.com | Skincare and hair care formulations. specialchem.com |

Conjugates with Other Biomolecules (e.g., Carbohydrates)

General Synthetic Strategies:

The formation of a glycosidic bond between the anomeric carbon of a carbohydrate and one of the free hydroxyl groups of (R)-Glyceryl capryl ether is the key step in synthesizing these conjugates. This can be achieved through several chemical and enzymatic methods.

Chemical Glycosylation: This approach typically involves the reaction of a glycosyl donor (a carbohydrate with a leaving group at the anomeric position) with the glyceryl ether acceptor. The reaction is often promoted by a Lewis acid catalyst. To achieve regioselectivity, protecting groups are often employed to block the other hydroxyl groups on both the carbohydrate and the glycerol moiety.

Enzymatic Synthesis: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high stereo- and regioselectivity. In vitro enzymatic synthesis using purified glycosyltransferases and sugar nucleotides (such as UDP-glucose) as donors can be a powerful tool for constructing well-defined glycolipid structures. nih.gov For instance, the biosynthesis of archaeal ether-type glycolipids involves the sequential glucosylation of archaeol (B159478) by enzymes like monoglucosylarchaeol (MGA) synthase and diglucosylarchaeol (DGA) synthase. nih.gov

Potential Structures:

Hypothetically, conjugation of (R)-Glyceryl capryl ether with a simple monosaccharide like glucose would yield a glucosylated derivative. The sugar could be attached at either the sn-2 or sn-3 position of the glycerol backbone, leading to two possible regioisomers. The stereochemistry of the glycosidic linkage (α or β) would depend on the synthetic method employed.

Phospholipid Analogues Derived from Chiral Glyceryl Ethers

Phospholipid analogues are synthetic molecules that mimic the structure of natural phospholipids (B1166683). Chiral glyceryl ethers, including (R)-Glyceryl capryl ether, serve as valuable building blocks for the synthesis of these analogues. nih.gov These synthetic lipids are instrumental in studying the structure and function of biological membranes and have potential as therapeutic agents. uncw.edu

Synthetic Approaches:

The synthesis of phospholipid analogues from chiral glyceryl ethers generally involves the introduction of a phosphate-containing headgroup at one of the free hydroxyl positions and, optionally, acylation of the remaining hydroxyl group.

A common strategy begins with a protected chiral glyceryl ether. The free hydroxyl group can then be phosphonylated using various phosphitylating agents, followed by oxidation to the phosphate (B84403). Subsequent deprotection and, if desired, coupling to a polar headgroup (such as choline, ethanolamine, or serine) yields the final phospholipid analogue. nih.gov The H-phosphonate methodology is a robust pathway for the synthesis of optically pure phosphatidyl glycerols. nih.gov

Types of Analogues:

Ether-Ester Phospholipids: In these analogues, one of the acyl chains of a natural phospholipid is replaced by an ether-linked alkyl chain. Starting with (R)-Glyceryl capryl ether, acylation of the remaining free hydroxyl group and subsequent introduction of a phosphocholine headgroup would yield an ether-ester analogue of phosphatidylcholine.

Dialkyl Ether Phospholipids: It is also conceivable to synthesize analogues where both hydrocarbon chains are linked via ether bonds. While not directly derivable from (R)-Glyceryl capryl ether in a single step, related chiral dialkyl glycerol ethers can be used as precursors.

Thiophospholipid Analogues: By employing sulfur-containing phosphitylating agents, it is possible to create thiophospholipid analogues, where one of the non-bridging oxygen atoms in the phosphate group is replaced by sulfur.

The chirality of the glycerol backbone is a critical determinant of the biological properties of these phospholipid analogues. nih.gov The use of enantiomerically pure starting materials like (R)-Glyceryl capryl ether ensures the synthesis of stereochemically defined phospholipid analogues, which are essential for elucidating the stereospecific interactions within biological membranes. nih.gov

Industrial and Biotechnological Applications Research of Glyceryl Capryl Ether, R

Advanced Surfactant and Emulsifier Systems

(R)-Glyceryl capryl ether is a versatile compound utilized in various industrial applications, primarily for its surface-active properties. As an amphiphilic molecule, it possesses both a hydrophilic (water-loving) glycerol (B35011) head and a lipophilic (oil-loving) capryl ether tail. This dual nature allows it to function effectively as a surfactant and emulsifier, facilitating the mixture of otherwise immiscible liquids like oil and water.

Emulsions are dispersed systems where one liquid is distributed in the form of fine droplets within another liquid in which it is not soluble. wiley-vch.de The stability of these systems is paramount and is achieved through the use of emulsifying agents like (R)-glyceryl capryl ether. cosmileeurope.eu The fundamental principle behind its function lies in its molecular structure, which allows it to reduce the interfacial tension between the two phases, thereby enabling the formation of a stable, finely dispersed mixture. cosmileeurope.eu

Oil-in-Water (O/W) Emulsions: In O/W emulsions, oil droplets are dispersed throughout a continuous aqueous phase. For these systems, the hydrophilic characteristics of the emulsifier are crucial. (R)-Glyceryl capryl ether positions itself at the oil-water interface with its hydrophilic glycerol group oriented towards the water phase and its lipophilic tail embedded in the oil droplet. This arrangement creates a barrier that prevents the oil droplets from coalescing. wiley-vch.de

Water-in-Oil (W/O) Emulsions: Conversely, W/O emulsions consist of water droplets dispersed in a continuous oil phase. The formation of a stable W/O emulsion is facilitated when the emulsifier has a more dominant lipophilic character. researchgate.net In this scenario, the emulsifier surrounds the water droplets, with its lipophilic tails extending into the continuous oil phase, thus stabilizing the dispersion. researchgate.net The selection of an appropriate emulsifier is often guided by semi-empirical scales like the hydrophile-lipophile balance (HLB), which quantifies the degree of hydrophilicity or lipophilicity of a surfactant. wiley-vch.de

The effectiveness of (R)-glyceryl capryl ether in these systems allows for the creation of stable creams, lotions, and other cosmetic products where both aqueous and oily ingredients need to be combined into a single, uniform product. cosmileeurope.eu

| Emulsion Type | Dispersed Phase | Continuous Phase | Emulsifier Orientation |

| Oil-in-Water (O/W) | Oil | Water | Hydrophilic head in water; Lipophilic tail in oil |

| Water-in-Oil (W/O) | Water | Oil | Lipophilic tail in oil; Hydrophilic head in water |

Surfactants are defined by their ability to adsorb at interfaces and alter the physical properties of those interfaces. cosmileeurope.eu The primary mechanism by which (R)-glyceryl capryl ether and other surfactants function is by reducing the surface tension of a liquid or the interfacial tension between two liquids. cosmileeurope.eucosmileeurope.eu

Due to its molecular structure, (R)-glyceryl capryl ether naturally migrates to the boundary between oil and water phases. This accumulation at the interface disrupts the cohesive energy between the molecules of the continuous phase, leading to a significant decrease in interfacial tension. cosmileeurope.eu This reduction in energy makes it easier to break down the dispersed phase into smaller droplets during the emulsification process, requiring less mechanical energy to form the emulsion. researchgate.net Once formed, the layer of surfactant molecules at the droplet surface creates a repulsive or steric barrier that prevents the droplets from flocculating and coalescing, which are primary mechanisms of emulsion breakdown. wiley-vch.de This stabilization is critical for the long-term integrity and shelf-life of emulsified products.

| Property | Description | Role of (R)-Glyceryl Capryl Ether |

| Amphiphilicity | Possesses both hydrophilic and lipophilic properties in one molecule. | The glycerol head is hydrophilic, and the capryl ether tail is lipophilic. |

| Surface Activity | The tendency to adsorb at surfaces and interfaces. | Accumulates at the oil-water interface to stabilize emulsions. cosmileeurope.eu |

| Surface Tension Reduction | The reduction of the cohesive energy at the surface of a liquid. | Lowers the energy barrier to creating new interfacial area, facilitating emulsification. cosmileeurope.eu |

Role in Structured Lipid Design for Material Science

The design of structured lipids involves the deliberate selection and arrangement of lipid molecules to create materials with specific, predetermined functionalities. These materials are increasingly important in fields ranging from pharmaceuticals to material science.

Lipid-based nanosystems are gaining popularity in applications like drug delivery due to their biocompatibility, low toxicity, and ease of clearance. mdpi.comnih.gov The characteristics of these systems can be precisely designed according to their intended application by carefully selecting the lipid components. mdpi.comnih.gov Ether lipids, a class to which (R)-glyceryl capryl ether belongs, are known to be significant structural components of biological membranes. nih.gov

The inclusion of an ether bond, as opposed to the more common ester bond, alters the physical properties of the lipid, such as the intermolecular hydrogen bonding between headgroups. nih.gov This modification influences membrane dynamics and organization. By incorporating molecules like (R)-glyceryl capryl ether into a lipid formulation, researchers can tailor the system's functional attributes. This could involve adjusting the stability of lipid nanoparticles, controlling the release of an encapsulated drug, or designing materials with specific phase behaviors that respond to external stimuli like pH or temperature. nih.gov The ability to fine-tune these properties is essential for creating advanced materials for targeted therapeutic delivery and other material science applications. mdpi.comnih.govnih.gov

The amphiphilic nature of (R)-glyceryl capryl ether makes it a valuable component in the development of matrices for encapsulation and solubilization. These matrices are designed to entrap, protect, and deliver active compounds, particularly those that are hydrophobic or poorly soluble in aqueous environments.

Glycerol-based polymers, which share a structural backbone with (R)-glyceryl capryl ether, have been shown to form supramolecular assemblies capable of encapsulating hydrophobic compounds. nih.gov This process can significantly increase the solubility and bioavailability of the encapsulated substance. nih.gov In a lipid matrix, (R)-glyceryl capryl ether can act as a co-emulsifier or stabilizer, helping to form stable structures like nanoparticles or microemulsions that can house active ingredients. mdpi.com Its ability to interact with both lipid and aqueous phases allows it to integrate into these complex systems, enhancing their capacity to solubilize guest molecules and protect them from degradation. mdpi.comnih.gov This functionality is critical for the development of effective delivery systems in pharmaceuticals and cosmetics.

Polymer Chemistry and Material Science Applications

The glycerol backbone present in (R)-glyceryl capryl ether is a versatile building block in polymer chemistry, leading to a wide range of materials with tunable properties. Biobased polymers derived from glycerol are of significant interest due to the compound's availability from renewable resources. digitellinc.com

Research into poly(glycerol ether)s has demonstrated their potential in various biomedical applications. nih.gov For instance, polymers with a poly(glycerol ether) structure can be synthesized to form polymer brushes on surfaces. These brushes can be designed to reduce the non-specific adsorption of proteins, a critical feature for medical implants and biosensors. nih.gov Furthermore, hyperbranched polyglycerols can be cross-linked to form micro- or nanogels. These structures bridge the gap between single polymer molecules and bulk hydrogels and are explored for applications in drug delivery and tissue engineering. nih.gov The ability to introduce specific functionalities, such as the capryl ether group, onto the glycerol monomer allows for the synthesis of polymers with tailored properties, including hydrophobicity, solubility, and thermal characteristics, opening up a broad field of applications in advanced material science.

Development of Biocompatible Polyether Materials

The development of advanced biocompatible materials is a significant area of research, particularly for medical and pharmaceutical applications. Aliphatic polyethers, such as poly(ethylene glycol) (PEG), are widely utilized due to their excellent biocompatibility and solubility in water. researchgate.net A key strategy in creating novel polyether materials involves the modification of linear polyglycerol, a highly hydrophilic and biocompatible polymer, to introduce new functionalities. researchgate.netrsc.orgresearchgate.net

Research has focused on the synthesis of thermoresponsive polyether copolymers through the statistical anionic ring-opening copolymerization of monomers like ethyl glycidyl (B131873) ether (EGE) and ethoxy ethyl glycidyl ether (EEGE). rsc.orgmpg.denih.gov The subsequent deprotection of the acetal (B89532) groups on EEGE results in copolymers of linear glycerol (linG) and EGE, denoted as P(linG-co-EGE). rsc.orgresearchgate.netnih.gov The structure of Glyceryl capryl ether, (R)- suggests its potential role as a hydrophobic modification to a polyglycerol backbone. The incorporation of hydrophobic units, such as the ethyl groups from EGE, into the water-soluble linear polyglycerol backbone allows for tunable thermoresponsive behavior. rsc.orgresearchgate.net This results in materials that can change their properties in response to temperature, a desirable characteristic for applications in drug delivery and tissue engineering. mpg.de

These synthesized copolymers exhibit monomodal and narrow molecular weight distributions, indicating a controlled polymerization process. rsc.orgresearchgate.netnih.gov Studies on the copolymerization kinetics have revealed the reactivity ratios of the monomers, showing a slightly favored incorporation of EEGE over EGE. rsc.orgresearchgate.netnih.gov The resulting P(linG-co-EGE) copolymers have been shown to have cell viability and immunology profiles comparable to PEG, positioning them as promising biocompatible and thermoresponsive alternatives for biomedical applications. rsc.orgnih.gov

Table 1: Properties of Biocompatible Polyether Copolymers| Copolymer System | Monomers | Key Properties | Potential Applications |

|---|---|---|---|

| P(linG-co-EGE) | Linear Glycerol (linG), Ethyl Glycidyl Ether (EGE) | Tunable thermoresponsiveness, Cloud point temperatures between 9.0–71.4 °C, High biocompatibility. rsc.orgnih.gov | Drug delivery, Tissue engineering. mpg.de |

| P(GME-co-EGE) | Glycidyl Methyl Ether (GME), Ethyl Glycidyl Ether (EGE) | LCST-type phase transition in water, Adjustable molecular weight. researchgate.net | Switchable surfaces for cell culture, Coatings for tissue engineering. researchgate.net |

Hydrogel Formation and Rheological Properties

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water or biological fluids. Their unique properties, such as biocompatibility and tunable mechanical strength, make them suitable for a wide range of biomedical applications, including drug delivery and tissue engineering. mdpi.comnih.gov The performance of hydrogels is heavily dependent on their rheological properties—the study of how they flow and deform—which includes characteristics like viscosity and viscoelasticity (elastic and viscous properties). mdpi.com

The formation of hydrogels can occur through physical (non-covalent) or chemical (covalent) crosslinking. researchgate.net Molecules that are amphiphilic, containing both hydrophilic (water-loving) and lipophilic (oil-loving) parts, can act as gelators. Glyceryl capryl ether, (R)-, with its hydrophilic glycerol head and lipophilic capryl tail, is structurally similar to compounds known to form gels. For instance, glycerol monolaurate (GML), another glycerol-based monoester, is known to act as an organogelator, forming a three-dimensional network that entraps an organic solvent. mdpi.com

The rheological behavior of such gels is critical. Studies on GML-based organogels demonstrate that they exhibit shear-thinning behavior, where viscosity decreases with an increasing shear rate. mdpi.com The incorporation of other substances, such as hydrocolloids, can significantly alter the rheological and structural properties of these gels. For example, adding hydrocolloids can drastically shorten the gelling time and modify the gel's hardness, stickiness, and stability. mdpi.com This modulation is crucial for designing formulations with specific textures and release characteristics for cosmetic or pharmaceutical use. nih.gov The viscoelastic properties, often measured through oscillatory rheology, provide insight into the gel's strength and elasticity, which are vital for its application performance. mdpi.com

Table 2: Effect of Hydrocolloids on Rheological Properties of Glycerol Monolaurate (GML) Organogels| Property | Pure GML Organogel (OG) | OG with Hydrocolloids (Chitosan, Konjac glucomannan, Sodium alginate) | Reference |

|---|---|---|---|

| Gelling Time | ~21 minutes | <2 minutes | mdpi.com |

| Initial Viscosity | ~100 Pa·s | Lowered to <10 Pa·s initially, then increases | mdpi.com |

| Flow Behavior | Shear-thinning | Shear-thinning | mdpi.com |

| Hardness & Stickiness | Baseline | Increased | mdpi.com |

| Oil-Holding Stability | Baseline | Improved by 18.8% ~ 33.9% | mdpi.com |

Applications as Solvents and Dispersing Agents in Chemical Formulations

Glyceryl capryl ether and its close chemical relatives are multifunctional ingredients valued in various industrial formulations, particularly in the cosmetics and personal care industries. cosmeticsandtoiletries.com Their utility stems from their amphiphilic molecular structure, which allows them to act as effective surfactants and emulsifiers. cosmileeurope.eu

As a dispersing agent, caprylyl glyceryl ether excels at wetting and dispersing pigments, which are typically used in powder form in products like sunscreens and color cosmetics. cosmeticsandtoiletries.com Wetting agents are crucial for spreading a liquid over a solid pigment surface, enabling the uniform incorporation of these powders into a formulation. cosmeticsandtoiletries.com This property is essential for achieving product consistency and performance.

Furthermore, these compounds function as emulsifiers, which are indispensable for creating stable mixtures of otherwise immiscible components like oil and water. cosmileeurope.eu By reducing the interfacial tension between oil and water phases, glyceryl ethers facilitate the formation of finely dispersed and stable emulsions, which are the basis for countless creams, lotions, and cleansers. cosmileeurope.eu This emulsifying capability also contributes to their function as cleansing agents and foam boosters in surfactant-based products. cosmileeurope.euspecialchem.com In addition to these roles, glyceryl capryl ether acts as an emollient, improving the spreadability of formulations and providing a lighter, less greasy feel. cosmeticsandtoiletries.com Its ability to help mix oil and water phases and act as an emollient demonstrates its function as a co-solvent and dispersing medium in complex chemical formulations.

Table 3: Functions of Glyceryl Capryl Ether in Chemical Formulations| Function | Description | Application Area |

|---|---|---|

| Dispersing/Wetting Agent | Enhances the wetting and dispersion of solid particles (e.g., pigments) in a liquid base. cosmeticsandtoiletries.com | Color cosmetics, Sunscreens. cosmeticsandtoiletries.com |

| Emulsifier | Allows for the formation of stable mixtures of oil and water (emulsions). cosmileeurope.eu | Creams, Lotions, Cleansers. cosmileeurope.eu |

| Surfactant | Reduces surface tension, acting as a cleansing agent. cosmileeurope.euspecialchem.com | Cleansing products. cosmileeurope.eu |

| Foam Booster | Improves the quality, volume, and durability of foam. cosmileeurope.euspecialchem.com | Surfactant-based products (e.g., shampoos). |

| Emollient | Softens and smooths the skin, improves formulation spreadability. cosmeticsandtoiletries.com | Skin care products, Moisturizers. |

Environmental Fate and Degradation Pathways of Glyceryl Capryl Ether, R

Biodegradation Mechanisms and Rates in Various Environments

Glyceryl capryl ether, (R)-, being an alkyl glyceryl ether, is anticipated to undergo ready biodegradation in the environment. The primary mechanism for the breakdown of this compound is expected to be the enzymatic hydrolysis of the ester bond. This process would yield glycerol (B35011) and caprylic acid, both of which are common metabolites in many organisms and are readily biodegradable.

Microorganisms, such as bacteria and fungi, are the primary drivers of this degradation in soil and aquatic environments. The degradation process likely involves the initial cleavage of the ether linkage, followed by the further breakdown of the resulting glycerol and fatty acid components through established metabolic pathways .

| Test Substance | Test Type | Duration | Result | Reference |

|---|---|---|---|---|

| Fatty acids, C16-22 and C18-unsatd., triesters with polypropylene (B1209903) glycol ether with glycerol (3:1) | Ready Biodegradability | 28 days | > 60% |

Environmental Dispersion and Persistence Characteristics

Upon release into the environment, the dispersion and persistence of Glyceryl capryl ether, (R)- will be governed by its physical and chemical properties. Based on the characteristics of similar compounds, it is expected to partition primarily to water .